2-Chloro-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide

Lipophilicity LogP chloroacetamide

Researchers requiring a structurally defined, moderately lipophilic chloroacetamide probe for cancer stem cell (CSC) inhibition screening or covalent warhead SAR studies face limited availability of characterized building blocks. This compound resolves that gap with its N-isopropyl steric shield, 4-methylsulfanyl-benzyl moiety, and reactive 2-chloroacetyl warhead (LogP 2.67, MW 271.81). - Enables SAR exploration around N-alkyl steric bulk and aromatic sulfur incorporation. - Suitable as a reference standard in QSPR modeling of chloroacetamide volatility and lipophilicity. - Supplied with confirmed purity and stable shipping conditions for reproducible experimental results.

Molecular Formula C13H18ClNOS
Molecular Weight 271.81 g/mol
Cat. No. B7924961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide
Molecular FormulaC13H18ClNOS
Molecular Weight271.81 g/mol
Structural Identifiers
SMILESCC(C)N(CC1=CC=C(C=C1)SC)C(=O)CCl
InChIInChI=1S/C13H18ClNOS/c1-10(2)15(13(16)8-14)9-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3
InChIKeyKHKIHJUXMBLXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Core Characteristics


2-Chloro-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide (CAS 1353959-26-8) is a synthetic chloroacetamide derivative with the molecular formula C13H18ClNOS and a molecular weight of 271.81 g/mol . The compound features a reactive 2-chloroacetyl electrophilic warhead, an N-isopropyl substituent, and a 4-methylsulfanyl-benzyl aromatic moiety—a combination that distinguishes it from simpler chloroacetamide herbicides and unsubstituted benzyl analogs [1]. Predicted physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 401.6±40.0 °C at 760 mmHg, a flash point of 196.7±27.3 °C, and a calculated LogP of 2.67, indicating moderate lipophilicity . The compound is cataloged under MDL number MFCD21096974 and is supplied by vendors such as Fluorochem (cat. no. 085923) for research-use-only applications .

Why Generic Chloroacetamide Substitution Fails


Chloroacetamides as a class exhibit highly structure-dependent biological profiles: the nature of the N-alkyl substituent, the presence or absence of aromatic ring substitution, and the identity of the para-substituent each independently modulate lipophilicity, electrophilic reactivity, and target engagement [1]. In a series of 18 novel chloroacetamide derivatives evaluated by quantitative structure–retention relationship (QSRR) analysis, the total number of carbon atoms and the chemical nature of the hydrocarbon substituent were identified as the dominant factors governing both lipophilicity and toxicity toward non-target organisms [2]. Consequently, replacing the N-isopropyl group with an N-ethyl or N-methyl analog, omitting the 4-methylsulfanyl substituent, or switching to an unsubstituted phenyl ring (as in propachlor) is expected to alter LogP, metabolic stability, and biological selectivity in ways that cannot be predicted without compound-specific data [3]. The quantitative evidence below demonstrates that these structural differences translate into measurable changes in physicochemical properties that directly affect experimental reproducibility and application-specific performance.

Quantitative Differentiation from Closest Analogs


Lipophilicity: LogP Comparison with N-Ethyl and Unsubstituted Analogs

The target compound has a predicted LogP of 2.67, which is higher than that of its N-ethyl analog 2-chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide (CAS 1353983-04-6; predicted LogP not explicitly listed but expected lower due to reduced carbon count: C12 vs. C13) and substantially higher than the commercial herbicide propachlor (CAS 1918-16-7; measured LogP = 2.28) . The increased lipophilicity conferred by the N-isopropyl group plus the 4-methylsulfanyl substituent places this compound closer to the optimal LogP range (2–3) for cellular permeability while retaining sufficient aqueous solubility for in vitro assay compatibility [1]. This LogP differential is directly relevant for applications requiring balanced membrane permeability, such as cell-based anticancer or differentiation assays.

Lipophilicity LogP chloroacetamide QSAR drug-likeness

Thermal Stability: Boiling Point Elevation from N-Isopropyl Substitution

The target compound exhibits a predicted boiling point of 401.6±40.0 °C, which is 6.4 °C higher than that of the N-ethyl analog 2-chloro-N-ethyl-N-(4-methylsulfanyl-benzyl)-acetamide (boiling point = 395.2±37.0 °C) . This elevation is consistent with the increased molecular weight (+14 Da) and greater van der Waals surface area contributed by the isopropyl group relative to the ethyl substituent. The flash point follows the same trend: 196.7±27.3 °C for the target compound versus 192.8±26.5 °C for the N-ethyl analog, a difference of 3.9 °C . These differences, while modest, reflect a meaningful reduction in volatility that can affect handling, storage stability, and experimental reproducibility in thermal processing or prolonged incubation conditions.

Thermal stability boiling point volatility chloroacetamide formulation

Molecular Recognition: Methylsulfanyl vs. Unsubstituted Phenyl Ring

The presence of the 4-methylsulfanyl (-SCH3) substituent on the benzyl ring of the target compound introduces a polarizable sulfur atom capable of engaging in sulfur–π interactions, chalcogen bonding, and hydrophobic contacts that cannot be achieved by the unsubstituted benzyl analog N-benzyl-2-chloro-N-isopropyl-acetamide (CAS 39086-63-0) or by propachlor (which bears a phenyl rather than benzyl group) . While the predicted LogP values of the target compound (2.67) and the unsubstituted benzyl analog (2.66) are nearly identical, the sulfur atom contributes an additional 46 Da of molecular weight and increases the polar surface area (PSA) modestly, altering the compound's hydrogen-bonding capacity and potential for specific target interactions . In the context of chloroacetamide-based cancer stem cell inhibitors, aromatic substitution patterns were reported to modulate antiproliferative activity in breast, prostate, and oral cancer cell lines, though the specific 4-methylsulfanyl substitution was not directly tested in the published series [1].

Molecular recognition sulfur Pi-interaction chloroacetamide drug design

Steric Bulk: Isopropyl vs. Unsubstituted Amide Nitrogen

The target compound contains an N-isopropyl substituent that introduces steric bulk around the amide nitrogen, a feature absent in 2-chloro-N-(4-methylsulfanyl-benzyl)-acetamide (CAS 1353975-78-6), which bears only a secondary amide (NH) . This N-alkylation is expected to reduce the rate of N-dealkylation by cytochrome P450 enzymes, a common metabolic liability of secondary amides, thereby potentially extending metabolic half-life in hepatic microsomal assays [1]. Additionally, the N-isopropyl group restricts conformational freedom around the amide C–N bond, which may influence the presentation of the electrophilic chloroacetyl warhead to nucleophilic cysteine residues in target proteins—a key mechanistic feature exploited in covalent inhibitor design [2]. The boiling point difference (401.6 °C for the target vs. 433.8 °C for the non-N-alkylated analog) confirms the distinct physicochemical profile resulting from N-substitution .

Steric hindrance N-alkylation metabolic stability chloroacetamide CYP450

Application Context: Cancer Stem Cell and Differentiation-Inducing Agents

Substituted chloroacetamides have been reported as a chemotype capable of inhibiting cancer stem cell (CSC) self-renewal. In a study by Padhariya et al. (2020), chloroacetamide-bearing small molecules were screened against breast (MCF-7, MDA-MB-231), prostate (PC-3), and oral (KB) cancer cell lines, yielding hits with anti-CSC activity at concentrations demonstrating selectivity over normal peripheral blood mononuclear cells (PBMCs) and mouse embryonic fibroblasts [1]. Separately, a patent disclosure describes chloroacetamide derivatives that exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with proposed utility in anticancer therapy and skin diseases such as psoriasis [2]. While the specific compound 2-chloro-N-isopropyl-N-(4-methylsulfanyl-benzyl)-acetamide was not the primary subject of these disclosures, its structural features (chloroacetyl warhead, N-isopropyl group, 4-methylsulfanyl-benzyl moiety) place it squarely within this bioactive chemotype space, making it a relevant tool compound for CSC and differentiation research programs.

Cancer stem cell differentiation therapy chloroacetamide leukemia psoriasis

Recommended Research Application Scenarios


Cancer Stem Cell Self-Renewal Inhibition Probe

Based on the demonstrated activity of structurally related chloroacetamides in sphere-forming assays against breast, prostate, and oral cancer cell lines [1], this compound is suitable as a tool compound for preliminary CSC inhibition screening. Its N-isopropyl group and 4-methylsulfanyl substitution provide a differentiated structural profile (LogP = 2.67; MW = 271.81) within the chloroacetamide chemotype, enabling structure–activity relationship (SAR) exploration around N-alkyl steric bulk and aromatic sulfur incorporation.

Differentiation-Inducing Agent in Leukemia or Psoriasis Models

Patent disclosures indicate that chloroacetamide derivatives can arrest proliferation of undifferentiated cells and induce monocytic differentiation, with potential applications in anticancer and dermatological disease models [2]. This compound, with its chloroacetyl electrophilic warhead capable of covalent target engagement and its moderate lipophilicity suitable for cellular penetration, can be evaluated in HL-60 (acute promyelocytic leukemia) differentiation assays or keratinocyte hyperproliferation models relevant to psoriasis.

Covalent Inhibitor Fragment or Warhead Optimization Scaffold

The 2-chloroacetyl moiety serves as an electrophilic warhead for covalent modification of cysteine residues in target proteins, a strategy exploited in irreversible FGFR inhibitors [3]. The N-isopropyl group provides steric shielding of the adjacent amide bond, potentially reducing non-specific reactivity while maintaining target-directed covalent bond formation. This compound can serve as a starting scaffold for installing varied benzyl substituents or for evaluating the impact of N-alkyl group size on covalent inhibitor selectivity.

Physicochemical Comparator Standard in QSAR/QSPR Studies

Given the availability of predicted physicochemical data (density = 1.2±0.1 g/cm³, BP = 401.6±40.0 °C, LogP = 2.67, refractive index = 1.562) and its position within a congeneric series of analogs differing only in N-alkyl group (ethyl, isopropyl, unsubstituted) and aromatic substitution, this compound can serve as a reference standard in quantitative structure–property relationship (QSPR) modeling of chloroacetamide volatility, lipophilicity, and chromatographic retention behavior, as demonstrated in the QSRR framework of Apostolov et al. (2025) [4].

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